5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide
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Description
5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S and its molecular weight is 490.36. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Research into quinazoline derivatives, including compounds structurally similar to 5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide, has shown significant promise in pharmacological applications. These compounds have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in animal models, with some compounds exhibiting potent activities comparable to standard drugs (Rahman et al., 2014).
Antimicrobial Applications
- Novel derivatives of quinazolinone have been synthesized and tested for their antimicrobial efficacy. These compounds showed promising activity against various strains of bacteria and fungi, highlighting their potential as new antimicrobial agents (Habib et al., 2013).
Anticancer and Anti-HIV Activities
- Certain sulfonamide derivatives related to this compound have been investigated for their in vitro anticancer and anti-HIV activities. These studies have identified compounds with selective sensitivity against leukemia cell lines and moderate anti-HIV activity, demonstrating the potential for developing new therapeutic agents (Pomarnacka & Kornicka, 2001).
Antioxidant Applications
- Some quinazolone derivatives have been evaluated as antioxidants and corrosion inhibitors for lubricating oil, showing high antioxidant activity. This suggests their potential industrial application in enhancing the performance and lifespan of lubricating oils (Habib et al., 2014).
COX-2 Inhibition for Anti-Inflammatory Applications
- Derivatives of benzenesulfonamide have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These studies led to the identification of potent, selective, and orally active COX-2 inhibitors, which could be beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S/c1-13-25-18-6-4-3-5-16(18)22(28)27(13)15-8-9-17(24)19(12-15)26-32(29,30)21-11-14(23)7-10-20(21)31-2/h3-12,26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVCAQNTNQWPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.